N-Benzyl-o-phenetidine

Description

The exact mass of the compound N-Benzyl-o-phenetidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzyl-o-phenetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-o-phenetidine including the price, delivery time, and more detailed information at info@benchchem.com.

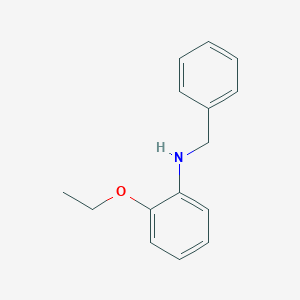

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFBFZSSLLVLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340313 | |

| Record name | N-Benzyl-o-phenetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13371-95-4 | |

| Record name | N-Benzyl-o-phenetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-o-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-o-phenetidine: Physicochemical Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-o-phenetidine, also known as N-Benzyl-2-ethoxyaniline, is an aromatic secondary amine with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties, compiled from various scientific sources. Due to the limited availability of detailed experimental procedures in peer-reviewed literature, this document also presents a proposed experimental protocol for its synthesis and purification based on established chemical principles for analogous compounds. Furthermore, a thorough literature search revealed no specific data on the biological activity or signaling pathway involvement of N-Benzyl-o-phenetidine.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of N-Benzyl-o-phenetidine is presented in Table 1. This data is essential for its handling, characterization, and application in a research setting.

Table 1: Physical and Chemical Properties of N-Benzyl-o-phenetidine

| Property | Value | Source(s) |

| IUPAC Name | N-Benzyl-2-ethoxyaniline | [1] |

| Synonyms | N-Benzyl-o-phenetidine | [1][2] |

| CAS Number | 13371-95-4 | [1][2] |

| Molecular Formula | C₁₅H₁₇NO | [1][2] |

| Molecular Weight | 227.31 g/mol | [1][2] |

| Appearance | White or colorless to brown powder, lump, or clear liquid | [3] |

| Melting Point | 29.0 to 32.0 °C | [4] |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Not explicitly available | |

| Purity (Typical) | ≥98% | [2] |

| Storage | Room temperature, in a cool and dark place (<15°C recommended) | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of N-Benzyl-o-phenetidine. The following tables summarize the available spectral information.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Computed/Referenced)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | Data not fully assigned in available literature | |||

| ¹³C NMR | Data not fully assigned in available literature |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not detailed in available literature. General absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching would be expected. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 227 | [M]⁺ (Molecular Ion) |

| Detailed fragmentation pattern not available in searched literature. |

Proposed Experimental Protocols

Proposed Synthesis of N-Benzyl-o-phenetidine via N-Alkylation

This proposed synthesis involves the reaction of 2-ethoxyaniline (o-phenetidine) with benzyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

2-Ethoxyaniline (o-phenetidine)

-

Benzyl chloride

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Ethanol (or another suitable solvent)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline (1.0 equivalent) in ethanol.

-

Add sodium bicarbonate (1.5 equivalents).

-

Slowly add benzyl chloride (1.1 equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Proposed Purification Protocol

The crude N-Benzyl-o-phenetidine can be purified by column chromatography followed by recrystallization.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

Recrystallization:

-

Dissolve the purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

An extensive search of scientific databases and literature has been conducted to identify any reported biological activity or involvement in signaling pathways for N-Benzyl-o-phenetidine. As of the date of this document, there is no specific information available regarding its mechanism of action, enzyme inhibition, receptor binding, or any other biological effects. While related classes of compounds, such as N-benzyl anilines, have been investigated for various biological activities, these findings cannot be directly extrapolated to N-Benzyl-o-phenetidine without specific experimental validation.

Conclusion

This technical guide provides a consolidated source of the currently available physicochemical data for N-Benzyl-o-phenetidine. The provided tables of properties and spectral data serve as a valuable resource for researchers. In the absence of published, detailed experimental procedures, this guide offers plausible protocols for the synthesis and purification of this compound, which should be validated in a laboratory setting. It is important to note the current lack of information regarding the biological activity of N-Benzyl-o-phenetidine, highlighting an area for potential future research. Researchers are encouraged to consult the primary literature and safety data sheets for comprehensive handling and safety information.

References

What is the molecular formula of N-Benzyl-o-phenetidine

Molecular Formula of N-Benzyl-o-phenetidine

The molecular formula for N-Benzyl-o-phenetidine is C15H17NO .[1][2][3] This formula indicates that a single molecule of the compound contains 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom.

Chemical Identity and Structure:

N-Benzyl-o-phenetidine is an organic chemical compound with the systematic IUPAC name N-benzyl-2-ethoxyaniline.[3][4] Its identity is further confirmed by its CAS Registry Number, which is 13371-95-4.[1][2] The molecular weight of N-Benzyl-o-phenetidine is approximately 227.31 g/mol .[1][3]

The structure of this compound consists of a phenetidine core, which is an ethoxy group (-OCH2CH3) attached to an aniline molecule. The "o-" (ortho) designation specifies that the ethoxy group is positioned on the benzene ring adjacent to the amino group. The "N-Benzyl" prefix indicates that a benzyl group (-CH2C6H5) is substituted on the nitrogen atom of the amino group.

Physicochemical Data Summary

For researchers and drug development professionals, the key quantitative data for N-Benzyl-o-phenetidine is summarized below.

| Property | Value | Source |

| Molecular Formula | C15H17NO | [1][2][3] |

| Molecular Weight | 227.31 g/mol | [1] |

| CAS Number | 13371-95-4 | [1][2] |

| Synonyms | N-Benzyl-2-ethoxyaniline | [4][5] |

Logical Structure of N-Benzyl-o-phenetidine

The logical relationship between the constituent parts of N-Benzyl-o-phenetidine can be visualized to understand its chemical structure. The diagram below illustrates how the core functional groups are connected.

References

- 1. calpaclab.com [calpaclab.com]

- 2. N-BENZYL-O-PHENETIDINE, CasNo.13371-95-4 BOC Sciences United States [bocscichem.lookchem.com]

- 3. N-Benzyl-o-phenetidine | C15H17NO | CID 563482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-o-phenetidine | 13371-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. N-Benzyl-2-ethoxyaniline - CAS:13371-95-4 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide on N-Benzyl Aniline Derivatives

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

N-benzyl aniline derivatives represent a significant class of organic compounds characterized by a central aniline core with a benzyl group attached to the nitrogen atom. This structural motif is a key pharmacophore in medicinal chemistry, lending itself to a wide array of biological activities. The parent compound of interest, N-Benzyl-o-phenetidine, is formally recognized by its IUPAC name, N-benzyl-2-ethoxyaniline . While specific biological data for N-benzyl-2-ethoxyaniline is not extensively available in public literature, this guide will provide an in-depth technical overview of the synthesis, biological activities, and experimental evaluation of the broader class of N-benzyl aniline derivatives.

The lipophilic nature of the benzyl group, combined with the electronic properties of the substituted aniline ring, allows for diverse interactions with biological targets. This has led to the exploration of these derivatives for various therapeutic applications, including antimicrobial and anticancer agents.[1] This guide aims to consolidate the available scientific information, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties is fundamental for any drug discovery program. For the specific compound N-benzyl-2-ethoxyaniline, the following identifiers and properties have been established.

| Property | Value |

| IUPAC Name | N-benzyl-2-ethoxyaniline |

| Synonyms | N-Benzyl-o-phenetidine |

| CAS Number | 13371-95-4 |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.31 g/mol |

| Appearance | White to light brown crystalline powder |

| Melting Point | 34-37 °C |

Synthesis of N-Benzyl Aniline Derivatives

The synthesis of N-benzyl aniline derivatives is typically achieved through well-established organic chemistry reactions. The most common and versatile method is reductive amination.

Experimental Protocol: Reductive Amination

This two-step protocol involves the formation of an imine intermediate (Schiff base) followed by its reduction to the corresponding amine.

Step 1: Imine Formation

-

Dissolve the appropriately substituted aniline (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the imine can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation.

Step 2: Reduction to the Amine

-

Dissolve the crude imine intermediate in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the disappearance of the imine by TLC.

-

Once the reaction is complete, quench the excess reducing agent by the careful addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Biological Activities of N-Benzyl Aniline Derivatives

N-benzyl aniline derivatives have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Several studies have highlighted the potential of N-benzyl aniline derivatives as antimicrobial agents. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. For instance, some derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA), an enzyme crucial for mycolic acid biosynthesis.[1]

A patent application describes a series of N-benzyl aniline derivatives with good inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Table of Reported Antimicrobial Activities for N-Benzyl Aniline Derivatives:

| Derivative Class | Target Organism(s) | Reported Activity (MIC) |

| Halogenated N-benzyl anilines | Gram-positive bacteria (e.g., S. aureus) | MIC values in the low µM range |

| Trifluoromethyl-substituted N-benzyl anilines | Vibrio parahaemolyticus, Vibrio harveyi | MIC values ranging from 50-100 µg/mL |

Anticancer Activity

The N-benzyl aniline scaffold has also been explored for its potential in cancer therapy. The mechanism of action for the anticancer effects of these derivatives can be varied, including the inhibition of tubulin polymerization, a critical process for cell division.

One study reported the design and synthesis of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors.[3] These compounds exhibited potent antiproliferative activities against several cancer cell lines with IC₅₀ values in the nanomolar range.[3]

Table of Reported Anticancer Activities for N-Benzyl Aniline Derivatives:

| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) |

| N-benzylbenzamides | Various (e.g., H22 liver cancer) | IC₅₀ values from 12 to 27 nM |

| Indolyl sulfonamides with N-benzyl groups | Pancreatic cancer cell lines (e.g., PANC-1) | Sub-micromolar potency |

Experimental Workflows and Signaling Pathways

Experimental Workflow for Biological Evaluation

A general workflow for the biological evaluation of newly synthesized N-benzyl aniline derivatives is depicted below. This process typically starts with in vitro screening to identify active compounds, followed by more detailed mechanistic studies and potentially in vivo testing.

Caption: A generalized experimental workflow for the development of N-benzyl aniline derivatives.

Potential Signaling Pathway: Inhibition of Tubulin Polymerization

As mentioned, a key mechanism of action for some anticancer N-benzyl aniline derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Caption: Simplified signaling pathway for tubulin polymerization inhibition by N-benzyl aniline derivatives.

Conclusion

The N-benzyl aniline scaffold represents a promising platform for the development of novel therapeutic agents. While detailed biological data on N-benzyl-o-phenetidine itself is limited, the broader class of N-benzyl aniline derivatives has demonstrated significant potential, particularly in the realms of antimicrobial and anticancer research. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further investigation. Future research efforts focused on elucidating the structure-activity relationships and specific molecular targets of these derivatives will be crucial in realizing their full therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery to build upon in their quest for new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral and Synthetic Profile of N-Benzyl-o-phenetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of N-Benzyl-o-phenetidine (also known as N-benzyl-2-ethoxyaniline), a valuable compound in synthetic organic chemistry. This document includes tabulated spectral data, comprehensive experimental protocols for its synthesis and spectral analysis, and a visual representation of its synthetic pathway.

Core Data Summary

N-Benzyl-o-phenetidine is an aromatic amine with the molecular formula C₁₅H₁₇NO and a molecular weight of approximately 227.31 g/mol . Its structure combines a benzyl group and an o-phenetidine moiety, making it a subject of interest in various research applications.

Spectral Data Tables

The following tables summarize the key spectral data for N-Benzyl-o-phenetidine, providing a quantitative reference for researchers.

Table 1: Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol |

| Exact Mass | 227.131014166 Da |

| Major m/z Peaks | 91, 198, 227 (Molecular Ion) |

Table 2: Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Benzyl-H (aromatic) |

| ~6.70-6.95 | Multiplet | 4H | Phenetidine-H (aromatic) |

| ~4.80 | Singlet | 1H | N-H |

| ~4.35 | Singlet | 2H | Benzyl-CH₂ |

| ~4.05 | Quartet | 2H | O-CH₂-CH₃ |

| ~1.40 | Triplet | 3H | O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | Phenetidine-C (aromatic, C-O) |

| ~139.5 | Benzyl-C (aromatic, C-ipso) |

| ~137.0 | Phenetidine-C (aromatic, C-N) |

| ~128.6 | Benzyl-C (aromatic) |

| ~127.5 | Benzyl-C (aromatic) |

| ~127.2 | Benzyl-C (aromatic) |

| ~121.0 | Phenetidine-C (aromatic) |

| ~118.0 | Phenetidine-C (aromatic) |

| ~112.0 | Phenetidine-C (aromatic) |

| ~111.0 | Phenetidine-C (aromatic) |

| ~64.0 | O-CH₂-CH₃ |

| ~48.5 | Benzyl-CH₂ |

| ~15.0 | O-CH₂-CH₃ |

Table 4: Key FTIR Spectral Data (Capillary Cell Melt)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | N-H Stretch |

| ~3010-3080 | Aromatic C-H Stretch |

| ~2850-2980 | Aliphatic C-H Stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C Bending |

| ~1240 | Aryl C-O Stretch (Ether) |

| ~1300 | C-N Stretch |

| ~740 | Aromatic C-H Bending (ortho-subst.) |

Experimental Protocols

Detailed methodologies for the synthesis of N-Benzyl-o-phenetidine and the acquisition of its spectral data are provided below.

Synthesis of N-Benzyl-o-phenetidine

This protocol is adapted from established methods for the N-benzylation of anilines.

Materials:

-

o-Phenetidine

-

Benzyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated salt solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Ligroin (for recrystallization)

Procedure:

-

A flask is equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel.

-

o-Phenetidine (4 molar equivalents to benzyl chloride to minimize dibenzylation), sodium bicarbonate (1.25 molar equivalents), and water are added to the flask.

-

The mixture is heated to 90-95°C with vigorous stirring.

-

Benzyl chloride (1 molar equivalent) is added slowly from the separatory funnel over a period of 1.5 to 2 hours.

-

The reaction is maintained at 90-95°C for an additional 2-3 hours to ensure completion.

-

The mixture is then cooled to room temperature.

-

The organic layer is separated, washed with a saturated salt solution, and then dried over anhydrous sodium sulfate.

-

The excess o-phenetidine is removed by distillation under reduced pressure.

-

The resulting crude N-Benzyl-o-phenetidine can be further purified by recrystallization from a solvent such as ligroin to yield the final product.

Spectral Data Acquisition

The following are general protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of N-Benzyl-o-phenetidine (~5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a BRUKER AC-300 for ¹H NMR, operating at the appropriate frequency.

-

Data is processed, including Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of N-Benzyl-o-phenetidine is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film (capillary cell melt).

-

The plates are mounted in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded over a range of approximately 4000-600 cm⁻¹.

-

The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of N-Benzyl-o-phenetidine in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.

-

The separated components are introduced into the mass spectrometer.

-

Mass spectra are typically acquired using electron ionization (EI) at 70 eV.

-

The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic workflow for the preparation of N-Benzyl-o-phenetidine.

A Technical Guide to the Solubility of N-Benzyl-o-phenetidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the solubility characteristics of N-Benzyl-o-phenetidine, a crucial parameter for its application in research and development. Due to the limited availability of public quantitative data, this guide focuses on the predicted solubility profile based on the compound's chemical structure and outlines a comprehensive experimental protocol for its precise determination.

Introduction to N-Benzyl-o-phenetidine

N-Benzyl-o-phenetidine (CAS No: 13371-95-4) is an organic compound with the molecular formula C₁₅H₁₇NO.[1][2] Its structure features a secondary amine, a benzyl group, and a phenetidine moiety, which includes an ethoxy group on a benzene ring. Understanding its solubility is fundamental for a variety of applications, including synthesis, purification, formulation, and in vitro/in vivo studies. Low solubility can impede reaction kinetics, lead to unreliable results in biological assays, and pose significant challenges for drug formulation and bioavailability.[3][4]

Predicted Solubility Profile

The general principle "like dissolves like" provides a preliminary assessment of a compound's solubility.[5] The molecular structure of N-Benzyl-o-phenetidine contains both nonpolar (aromatic rings) and moderately polar (secondary amine and ether) functional groups. This amphiphilic nature suggests it will exhibit a range of solubilities across different organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of two aromatic rings suggests that N-Benzyl-o-phenetidine should be soluble in nonpolar aromatic solvents like toluene and moderately soluble in nonpolar aliphatic solvents like hexane.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): Solvents like acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are generally effective at dissolving a wide range of organic compounds. It is highly probable that N-Benzyl-o-phenetidine is soluble in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The secondary amine group can act as a hydrogen bond acceptor, and the N-H bond can act as a weak hydrogen bond donor. Therefore, the compound is expected to be soluble in polar protic solvents like ethanol and methanol.

-

Aqueous Solubility: The compound is predicted to have low solubility in water due to the large, nonpolar surface area of the aromatic rings, which dominates the molecule's properties.[6]

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for N-Benzyl-o-phenetidine. Safety Data Sheets for the compound typically list its solubility as "Not available".[1] Therefore, experimental determination is necessary to obtain precise solubility values. The following table is provided as a template for researchers to populate with experimentally determined data.

| Organic Solvent | Class | Temperature (°C) | Solubility (g/L or mol/L) |

| Hexane | Nonpolar | 25 | Requires experimental determination |

| Toluene | Nonpolar, Aromatic | 25 | Requires experimental determination |

| Dichloromethane | Halogenated | 25 | Requires experimental determination |

| Diethyl Ether | Ether | 25 | Requires experimental determination |

| Acetone | Ketone (Polar Aprotic) | 25 | Requires experimental determination |

| Ethyl Acetate | Ester (Polar Aprotic) | 25 | Requires experimental determination |

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | 25 | Requires experimental determination |

| Acetonitrile | Nitrile (Polar Aprotic) | 25 | Requires experimental determination |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | 25 | Requires experimental determination |

| Methanol | Alcohol (Polar Protic) | 25 | Requires experimental determination |

| Ethanol | Alcohol (Polar Protic) | 25 | Requires experimental determination |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[3][7][8] It involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.

Objective: To determine the saturation concentration of N-Benzyl-o-phenetidine in a selected organic solvent at a constant temperature.

Materials:

-

N-Benzyl-o-phenetidine (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid N-Benzyl-o-phenetidine to a series of vials (a minimum of three replicates is recommended). An amount that is visibly in excess of what will dissolve is sufficient.[8][9]

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][9] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[3]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of N-Benzyl-o-phenetidine. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[3][4]

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The results should be reported in units such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

References

- 1. aksci.com [aksci.com]

- 2. N-Benzyl-o-phenetidine | C15H17NO | CID 563482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. youtube.com [youtube.com]

- 6. Page loading... [guidechem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

N-Benzyl-o-phenetidine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-o-phenetidine is a secondary aromatic amine that serves as a versatile chemical intermediate and building block in various fields of chemical research. Its structural motif, featuring a benzyl group and an ethoxy-substituted aniline, provides a scaffold for the synthesis of a diverse range of molecules with potential applications in coordination chemistry, materials science, and drug discovery. This technical guide explores the potential research applications of N-Benzyl-o-phenetidine, providing detailed experimental protocols for its synthesis and derivatization, quantitative data on the biological activity of related compounds, and visualizations of synthetic and application-oriented workflows.

Introduction

N-Benzyl-o-phenetidine, also known as N-benzyl-2-ethoxyaniline, is an organic compound with the chemical formula C₁₅H₁₇NO. While not extensively studied as a standalone functional molecule, its utility as a precursor is significant. The presence of a secondary amine nitrogen, a flexible benzyl group, and an electron-donating ethoxy group on the aromatic ring makes it a valuable synthon for creating more complex molecular architectures. This guide will delve into its potential as a ligand for coordination complexes and as a scaffold for the development of biologically active agents, drawing parallels from structurally related N-aryl-N-benzylamine derivatives.

Synthesis of N-Benzyl-o-phenetidine

A common and effective method for the synthesis of N-Benzyl-o-phenetidine is the N-alkylation of o-phenetidine with benzyl chloride. This reaction follows a nucleophilic substitution mechanism where the nitrogen atom of the o-phenetidine attacks the benzylic carbon of benzyl chloride.

Experimental Protocol: N-alkylation of o-phenetidine

Materials:

-

o-Phenetidine

-

Benzyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenetidine (1 mole equivalent), sodium bicarbonate (1.25 mole equivalents), and a 1:1 mixture of ethanol and water.

-

Heat the mixture to a gentle reflux with stirring.

-

Slowly add benzyl chloride (1 mole equivalent) to the refluxing mixture over a period of 1-2 hours.

-

Continue refluxing for an additional 4-6 hours to ensure the reaction goes to completion.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Perform a liquid-liquid extraction with diethyl ether or ethyl acetate. Separate the organic layer.

-

Wash the organic layer with a saturated salt solution to remove any remaining aqueous phase.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude N-Benzyl-o-phenetidine can be purified by vacuum distillation or column chromatography on silica gel.

Potential Research Applications

The chemical structure of N-Benzyl-o-phenetidine makes it an attractive starting material for several research applications, which are explored below.

Coordination Chemistry: Ligand for Metal Complexes

The nitrogen atom of N-Benzyl-o-phenetidine can act as a Lewis base, donating its lone pair of electrons to a metal center to form coordination complexes. The presence of the ethoxy group's oxygen atom could also allow for chelation, although this is less common for this type of ether linkage. These complexes can have interesting magnetic, electronic, and catalytic properties. A notable application is in the synthesis of chromium nitrosyl complexes.

Materials:

-

Potassium pentacyanonitrosylchromate(I) monohydrate (K₃[Cr(NO)(CN)₅]·H₂O)

-

N-Benzyl-o-phenetidine

-

Aqueous acetic acid

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of potassium pentacyanonitrosylchromate(I) monohydrate in aqueous acetic acid.

-

In a separate flask, dissolve N-Benzyl-o-phenetidine in aqueous acetic acid.

-

Slowly add the N-Benzyl-o-phenetidine solution to the chromium complex solution with constant stirring.

-

The reaction mixture is typically stirred at room temperature for several hours.

-

The formation of the derivative, [Cr(NO)(CN)₂(L)₂(H₂O)] (where L = N-Benzyl-o-phenetidine), will result in a precipitate.

-

Collect the solid product by filtration, wash with water, and dry in a desiccator.

-

The resulting complex can be characterized by elemental analysis, molar conductance, magnetic measurements, electron spin resonance, and infrared spectral studies.

Drug Discovery and Medicinal Chemistry

The N-aryl-N-benzylamine scaffold is present in a number of biologically active compounds. While N-Benzyl-o-phenetidine itself has not been extensively evaluated, its derivatives could be synthesized and screened for various pharmacological activities. Research on related N-aryl-N-benzylamines has shown promise in areas such as antifungal and enzyme inhibition activities.

A study on the antifungal activity of a series of N-aryl-N-benzylamines against Microsporum gypseum and Trichophyton rubrum provides a basis for the potential of this class of compounds. The following table summarizes the minimum inhibitory concentration (MIC) for some of these derivatives.

| Compound | R¹ | R² | MIC (µg/mL) vs. M. gypseum | MIC (µg/mL) vs. T. rubrum |

| 1 | H | H | >100 | >100 |

| 2 | 4-F | H | 50 | 25 |

| 3 | 4-Cl | H | 25 | 12.5 |

| 4 | 4-Br | H | 12.5 | 6.25 |

| 5 | 4-CH₃ | H | >100 | >100 |

Data is representative of the potential for this class of compounds and is based on published research on related N-aryl-N-benzylamines.

Intermediate in Organic Synthesis

As a secondary amine, N-Benzyl-o-phenetidine can be a precursor to a variety of more complex organic molecules. It can undergo reactions such as acylation, further alkylation, and cyclization to produce a range of derivatives. Its structural similarity to p-phenetidine, a known intermediate in the synthesis of dyes, suggests that N-Benzyl-o-phenetidine could also be explored as a precursor in the development of novel dyes and functional organic materials.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of N-Benzyl-o-phenetidine.

Caption: Synthetic and purification workflow for N-Benzyl-o-phenetidine.

Application Workflow in Drug Discovery

This diagram outlines a potential workflow for utilizing N-Benzyl-o-phenetidine as a scaffold in a drug discovery program.

Caption: Drug discovery workflow using N-Benzyl-o-phenetidine as a scaffold.

Conclusion

N-Benzyl-o-phenetidine is a valuable chemical intermediate with considerable potential for a range of research applications. Its utility as a ligand in coordination chemistry allows for the synthesis of novel metal complexes with diverse properties. Furthermore, its core structure serves as a promising scaffold for the development of new bioactive molecules in medicinal chemistry. The synthetic protocols and application workflows presented in this guide are intended to provide a foundation for researchers to explore and unlock the full potential of this versatile building block. Further investigation into the synthesis of a wider array of derivatives and a comprehensive evaluation of their physical, chemical, and biological properties are warranted.

Literature review of N-Benzyl-o-phenetidine studies

An In-depth Technical Guide to N-Benzyl-o-phenetidine

Introduction

N-Benzyl-o-phenetidine, also known by its IUPAC name N-benzyl-2-ethoxyaniline, is an aromatic secondary amine.[1][2] Its structure features a benzyl group and an o-phenetidine group (2-ethoxyaniline) linked by a nitrogen atom. While not extensively documented in peer-reviewed biological or pharmacological literature, it serves as a chemical intermediate and building block in organic synthesis.[3][4] This guide provides a comprehensive overview of its known properties, a detailed hypothetical synthesis protocol based on established chemical reactions, and its safety information.

Chemical and Physical Properties

N-Benzyl-o-phenetidine is commercially available and is characterized as a solid that can range from a white or colorless powder to a brown lump or clear liquid, indicative of its low melting point.[3][4] Key quantitative data are summarized below.

Table 1: Physicochemical Properties of N-Benzyl-o-phenetidine

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 13371-95-4 | [1][3][5] |

| PubChem CID | 563482 | [1] |

| EC Number | 677-179-2 | [1] |

| Molecular Properties | ||

| Molecular Formula | C₁₅H₁₇NO | [1][3][5] |

| Molecular Weight | 227.30 g/mol | [1][3][5] |

| IUPAC Name | N-benzyl-2-ethoxyaniline | [1] |

| SMILES | CCOc1ccccc1NCc1ccccc1 | [2] |

| Physical Properties | ||

| Physical State | Solid (at 20°C) | [3] |

| Appearance | White or colorless to Brown powder, lump, or clear liquid | [4] |

| Melting Point | 29.0 to 32.0 °C | [3][4] |

Synthesis Protocol: Reductive Amination

The synthesis of N-Benzyl-o-phenetidine can be achieved via reductive amination, a common and efficient method for forming carbon-nitrogen bonds.[6][7] This one-pot reaction typically involves the condensation of an amine (o-phenetidine) with a carbonyl compound (benzaldehyde) to form an imine intermediate, which is subsequently reduced to the target secondary amine.[8]

Experimental Protocol

Materials:

-

o-Phenetidine (2-ethoxyaniline)

-

Benzaldehyde

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[8]

-

Ethanol (95%), Anhydrous

-

Glacial Acetic Acid (optional, as catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve o-phenetidine (1.0 eq) and benzaldehyde (1.0-1.1 eq) in a suitable solvent like anhydrous ethanol or DCM.

-

If needed, a catalytic amount of glacial acetic acid can be added to facilitate the condensation reaction.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can often be observed by a color change.[8]

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent, sodium borohydride (1.5 eq), in small portions. Sodium triacetoxyborohydride is a milder alternative that can be added at the beginning of the reaction.[8]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water or saturated sodium bicarbonate solution to decompose any excess reducing agent.

-

If an organic solvent like DCM was used, transfer the mixture to a separatory funnel. If ethanol was used, first remove the ethanol under reduced pressure using a rotary evaporator, then dissolve the residue in DCM and water.

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Characterization:

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Confirm the structure and purity of the final product using NMR spectroscopy.[3]

-

Logical and Experimental Workflows

The synthesis of N-Benzyl-o-phenetidine follows a standard reductive amination workflow. This process is visualized in the diagram below.

Caption: Workflow for the synthesis of N-Benzyl-o-phenetidine via reductive amination.

Biological Activity and Applications

As of this review, there is a notable absence of published research detailing the biological activity, signaling pathways, or specific pharmacological applications of N-Benzyl-o-phenetidine. Chemical suppliers classify it as a building block for organic synthesis.[3][4]

While no specific studies exist for this compound, related N-benzyl and N-phenyl derivatives have been investigated for a wide range of biological activities, including antimitotic and leishmanicidal effects.[9][10] For example, a structurally related benzimidazole derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown potential in treating cutaneous leishmaniasis by inducing apoptosis in the parasite.[9] Another compound, N-benzyl piperidin-4-one oxime, demonstrated significant antimitotic activity.[10] These studies suggest that the N-benzyl aniline scaffold present in N-Benzyl-o-phenetidine could be a starting point for designing novel therapeutic agents, though this remains speculative without direct experimental evidence.

Safety and Handling

N-Benzyl-o-phenetidine is classified as harmful and an irritant.[1][3]

Table 2: GHS Hazard Information

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | [1][11] |

| H319 | Causes serious eye irritation | [1][11] |

| H335 | May cause respiratory irritation | [11] |

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[3][11] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[11]

References

- 1. N-Benzyl-o-phenetidine | C15H17NO | CID 563482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl-o-phenetidine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. N-Benzyl-o-phenetidine | 13371-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. N-Benzyl-o-phenetidine | 13371-95-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. gctlc.org [gctlc.org]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [open.bu.edu]

- 9. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-Benzyl-o-phenetidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of N-Benzyl-o-phenetidine, a secondary amine, from o-phenetidine and benzaldehyde via a one-pot reductive amination reaction. Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, valued for its efficiency and procedural simplicity.[1][2] This protocol details the step-by-step methodology, from reagent handling to product isolation and characterization, utilizing sodium borohydride as a mild and effective reducing agent.[1][3] All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Physicochemical Data and Reagents

A summary of the physical and chemical properties of the key reactants and the final product is provided below. This data is essential for calculating molar equivalents, understanding the physical state of the compounds, and for final product characterization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State / Appearance | Melting Point (°C) | CAS Number |

| o-Phenetidine | C₈H₁₁NO | 137.18 | Reddish-brown oily liquid[4] | < -20 °C[4] | 94-70-2 |

| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | -26 °C | 100-52-7 |

| N-Benzyl-o-phenetidine | C₁₅H₁₇NO | 227.31 [5][6] | White to brown solid/lump [7] | 29.0 - 32.0 °C [7] | 13371-95-4 [5] |

| Sodium Borohydride | NaBH₄ | 37.83 | White crystalline powder | ~400 °C (decomposes) | 16940-66-2 |

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reductive amination. First, the primary amine (o-phenetidine) reacts with the aldehyde (benzaldehyde) to form a Schiff base, or imine, intermediate. This is followed by the in-situ reduction of the imine using sodium borohydride to yield the target secondary amine, N-Benzyl-o-phenetidine. Acetic acid can be used as a catalyst to accelerate imine formation.[8]

Caption: Simplified reaction mechanism for the synthesis of N-Benzyl-o-phenetidine.

Detailed Experimental Protocol

This protocol is based on established methods for reductive amination.[1][3]

3.1 Materials and Equipment

-

Chemicals: o-Phenetidine (≥98%), Benzaldehyde (≥99%), Sodium Borohydride (NaBH₄, ≥98%), 95% Ethanol (EtOH), Glacial Acetic Acid, Deionized Water, Acetonitrile (for analysis).

-

Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, dropping funnel, ice-water bath, Buchner funnel and vacuum flask for filtration, standard laboratory glassware (beakers, graduated cylinders), spatula, pH paper.

3.2 Synthesis Workflow

The overall experimental workflow is depicted in the following diagram, outlining the process from initial reaction setup to the final characterization of the product.

Caption: Experimental workflow for N-Benzyl-o-phenetidine synthesis.

3.3 Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenetidine (e.g., 5.0 g, 1.0 eq) and benzaldehyde (1.0-1.1 eq) in 30 mL of 95% ethanol. Add a few drops of glacial acetic acid to catalyze the reaction.[8]

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the imine may be accompanied by a color change.

-

Reduction: Cool the flask in an ice-water bath. Slowly add sodium borohydride (NaBH₄, e.g., 1.5-2.0 eq) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved, causing bubbling; ensure the addition is slow enough to control the effervescence.[3]

-

Reaction Completion: After the NaBH₄ addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours until the bubbling ceases and the solution becomes homogeneous.[3]

-

Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water with stirring. A solid precipitate of N-Benzyl-o-phenetidine should form.[3]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2x 20 mL).

-

Drying and Purification: Allow the collected solid to air-dry or dry in a vacuum oven at low heat. A preliminary yield should be recorded.[3] For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

3.4 Product Characterization

The identity and purity of the synthesized N-Benzyl-o-phenetidine should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (29-32 °C).

-

Spectroscopy: Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS) data and compare them against reference spectra or expected values.[3][6]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Chemical Hazards:

-

Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- 1. gctlc.org [gctlc.org]

- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 3. DSpace [open.bu.edu]

- 4. o-Phenetidine | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. N-Benzyl-o-phenetidine | C15H17NO | CID 563482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Benzyl-o-phenetidine | 13371-95-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Synthesis of N-Benzyl-2-ethoxyaniline

This document provides a detailed experimental protocol for the N-benzylation of 2-ethoxyaniline, a common synthetic transformation in medicinal chemistry to modify the steric and electronic properties of molecules. The primary method detailed is a nucleophilic substitution reaction, with a brief mention of reductive amination as an alternative route.

Introduction

N-benzylation of anilines is a fundamental reaction in organic synthesis, frequently employed in the development of pharmaceutical agents and other bioactive molecules. The introduction of a benzyl group can significantly alter a compound's lipophilicity, metabolic stability, and interaction with biological targets. This application note outlines a standard, reproducible protocol for the synthesis of N-benzyl-2-ethoxyaniline from 2-ethoxyaniline and benzyl chloride.

Reaction Scheme

The overall reaction involves the nucleophilic attack of the nitrogen atom of 2-ethoxyaniline on the benzylic carbon of benzyl chloride, leading to the formation of N-benzyl-2-ethoxyaniline and hydrochloric acid. A base is used to neutralize the acid produced.

Figure 1: General reaction scheme for the N-benzylation of 2-ethoxyaniline.

Experimental Protocol: Nucleophilic Substitution

This protocol is adapted from established methods for the N-benzylation of anilines.[1][2]

Materials:

-

2-Ethoxyaniline

-

Benzyl chloride (freshly distilled)[2]

-

Deionized water

-

Saturated sodium chloride solution (brine)[2]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Mechanical stirrer or magnetic stir bar

-

Separatory funnel

-

Heating mantle

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, combine 2-ethoxyaniline (4 molar equivalents), sodium bicarbonate (1.25 molar equivalents), and water.[1][2]

-

Reaction Initiation: Heat the mixture to 90-95°C with vigorous stirring.[1][2]

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (1 molar equivalent) to the reaction mixture through the dropping funnel over a period of 1.5 to 2 hours.[2] Maintain vigorous stirring throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 90-95°C for an additional 4 hours.[2] The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.[1]

-

Transfer the mixture to a separatory funnel. The organic layer will separate from the aqueous layer.

-

Separate the layers and wash the organic layer with a saturated salt solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Filter to remove the drying agent.

-

-

Purification:

Alternative Method: Reductive Amination

An alternative two-step approach involves the formation of a Schiff base by reacting 2-ethoxyaniline with benzaldehyde, followed by its reduction to the desired secondary amine.[3][4] This method can offer better control and avoid over-alkylation.[4] Common reducing agents for this purpose include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4][5]

Data Presentation

The following table summarizes typical results for the N-benzylation of anilines, which can be expected for the synthesis of N-benzyl-2-ethoxyaniline.

| Parameter | Value | Reference |

| Reactant Ratio (Aniline:Benzyl Chloride) | 4:1 | [1][2] |

| Reaction Temperature | 90-95°C | [1][2] |

| Reaction Time | ~6 hours | [2] |

| Typical Yield | 60-75% | |

| Purity (after distillation) | >95% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-benzyl-2-ethoxyaniline via nucleophilic substitution.

Caption: Workflow for the synthesis of N-benzyl-2-ethoxyaniline.

Safety Precautions

-

Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

-

Anilines can be toxic and are readily absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

-

The reaction should be conducted with appropriate caution, especially during the heating phase.

References

Application Notes and Protocols for the Analytical Identification of N-Benzyl-o-phenetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the identification and analysis of N-Benzyl-o-phenetidine. Given the limited availability of validated methods for this specific analyte, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are based on established methodologies for structurally similar aromatic amines and phenetidine derivatives. These methods are intended to serve as a robust foundation for analytical development and will require validation for specific applications.

Introduction

N-Benzyl-o-phenetidine is an organic compound with potential applications in pharmaceutical and chemical synthesis. Its structural features, including a secondary amine, a benzyl group, and a phenetidine moiety, necessitate reliable and specific analytical methods for its identification, quantification, and purity assessment. This document outlines key analytical techniques that can be employed for the comprehensive characterization of N-Benzyl-o-phenetidine.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the definitive identification of volatile and semi-volatile compounds like N-Benzyl-o-phenetidine. It combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry.

2.1.1. Predicted Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum of N-Benzyl-o-phenetidine is expected to exhibit characteristic fragmentation patterns. The molecular ion peak [M]+ should be observed at m/z 227. Subsequent fragmentation is likely to involve cleavage of the benzylic C-N bond, leading to a prominent fragment at m/z 91 (tropylium ion), and cleavage of the ethyl group from the ethoxy moiety.

2.1.2. Experimental Protocol: GC-MS

This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Split (10:1) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

2.1.3. Sample Preparation

-

Accurately weigh approximately 10 mg of the N-Benzyl-o-phenetidine sample.

-

Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane to obtain a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

2.1.4. Data Interpretation

The resulting total ion chromatogram (TIC) should be examined for the peak corresponding to N-Benzyl-o-phenetidine. The mass spectrum of this peak should be compared with a reference spectrum if available, or interpreted based on the predicted fragmentation pattern. The PubChem database indicates the presence of mass spectrometry data for N-Benzyl-o-phenetidine[1].

Workflow for GC-MS Identification of N-Benzyl-o-phenetidine

Caption: Workflow for the identification of N-Benzyl-o-phenetidine by GC-MS.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC is a versatile technique for the quantification and purity assessment of non-volatile or thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for N-Benzyl-o-phenetidine.

2.2.1. Experimental Protocol: HPLC

This protocol is a starting point and should be optimized and validated for the intended use.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-20 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 10 µL |

2.2.2. Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of N-Benzyl-o-phenetidine reference standard and dissolve in 10 mL of diluent (e.g., 50:50 water:acetonitrile) to get a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

2.2.3. Method Validation Parameters (Illustrative)

The following table summarizes key parameters that should be evaluated during method validation. The values provided are typical targets.

| Parameter | Typical Acceptance Criteria | Example Data (Hypothetical) |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | To be determined | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.1 |

| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.3 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

Workflow for HPLC Quantification of N-Benzyl-o-phenetidine

Caption: Workflow for the quantification of N-Benzyl-o-phenetidine by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

2.3.1. Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of N-Benzyl-o-phenetidine is expected to show distinct signals for the aromatic protons of the benzyl and phenetidine rings, a singlet for the benzylic methylene protons, a quartet and a triplet for the ethoxy group, and a broad signal for the N-H proton. PubChem provides some NMR data for N-Benzyl-o-phenetidine[1].

2.3.2. Experimental Protocol: NMR

| Parameter | Condition |

| Spectrometer | Bruker Avance 400 MHz or equivalent |

| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Concentration | 5-10 mg/mL |

| ¹H NMR Parameters | |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| ¹³C NMR Parameters | |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

2.3.3. Sample Preparation

-

Dissolve 5-10 mg of the purified N-Benzyl-o-phenetidine sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

Ensure the sample is fully dissolved and the solution is clear before placing it in the spectrometer.

Logical Relationship for Structural Confirmation

Caption: Logical diagram for the structural confirmation of N-Benzyl-o-phenetidine.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the identification, quantification, and structural elucidation of N-Benzyl-o-phenetidine. The proposed GC-MS method offers high specificity for identification, the HPLC method is well-suited for routine quantification and purity assessment, and NMR spectroscopy provides definitive structural confirmation. Researchers are encouraged to use these protocols as a starting point and perform appropriate method validation to ensure the reliability of their results for their specific applications.

References

Application Note: GC-MS Analysis of N-Benzyl-o-phenetidine and Related Impurities

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzyl-o-phenetidine (N-benzyl-2-ethoxyaniline) is an organic building block used in the synthesis of various chemical entities.[1] The purity of this compound is crucial for its intended applications, as impurities can affect reaction yields, product quality, and safety profiles in drug development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds in a mixture.[2] This application note details a robust GC-MS method for the analysis of N-Benzyl-o-phenetidine, its reaction products, and potential process-related impurities.

The synthesis of N-benzyl anilines, such as N-Benzyl-o-phenetidine, often involves the benzylation of the corresponding aniline (o-phenetidine).[3] This process can lead to impurities including unreacted starting materials, solvents, and over-alkylated by-products like N,N-dibenzyl-o-phenetidine.[3] This method provides the necessary resolution and sensitivity to monitor reaction progress and assess the purity of the final product.

Experimental Protocols

Materials and Reagents

-

Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

-

Reference Standard: N-Benzyl-o-phenetidine (≥98% purity).

-

Internal Standard (IS): N-Methylaniline (≥99.5% purity).[2]

-

Hypothetical Reaction Sample: A sample from the synthesis reaction of N-Benzyl-o-phenetidine.

Standard and Sample Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-Benzyl-o-phenetidine reference standard and dissolve it in 10 mL of dichloromethane.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-Methylaniline and dissolve it in 10 mL of dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2] Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

-

Sample Solution: Dilute 100 µL of the reaction mixture in 10 mL of dichloromethane. Spike the solution with the internal standard to a final concentration of 10 µg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer. The following conditions are recommended as a starting point and may require optimization for specific instrumentation.[2][4][5]

| GC Parameter | Condition |

| System | Standard Gas Chromatograph with Mass Spectrometer |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL, splitless mode |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| MS Parameter | Condition |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Transfer Line Temp | 300 °C |

| Scan Mode | Full Scan (m/z 40-450) |

Results and Data Presentation

The described GC-MS method allows for the effective separation and identification of N-Benzyl-o-phenetidine from potential impurities. A hypothetical analysis of a reaction mixture yielded the results summarized in the table below.

Table 1: Quantitative Analysis of a Hypothetical Reaction Mixture

| Peak No. | Compound Name | Retention Time (min) | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Relative Abundance (%) |

| 1 | o-Phenetidine | 7.25 | 137.18 | 137, 122, 108, 94 | 4.5 |

| 2 | Benzyl alcohol | 7.90 | 108.14 | 108, 107, 91, 79, 77 | 2.1 |

| 3 | N-Benzyl-o-phenetidine | 11.82 | 227.30 | 227, 136, 91 | 89.2 |

| 4 | N,N-Dibenzyl-o-phenetidine | 14.55 | 317.42 | 226, 91 | 3.8 |

Discussion of Mass Fragmentation

The identification of N-Benzyl-o-phenetidine is confirmed by its mass spectrum. Under electron ionization, N-benzylamines are known to undergo characteristic fragmentation.[6] The molecular ion of N-Benzyl-o-phenetidine (C₁₅H₁₇NO) is observed at m/z 227.[7]

The most prominent fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond.[8][9] This results in the formation of a highly stable tropylium cation ([C₇H₇]⁺) at m/z 91 , which is typically the base peak in the spectrum.[8] Another significant fragment is observed at m/z 136 , corresponding to the [M-C₇H₇]⁺ ion, which results from the loss of the benzyl group. This alpha-cleavage is a dominant fragmentation pattern for amines.[10]

Caption: Proposed EI fragmentation of N-Benzyl-o-phenetidine.

Experimental Workflow

The overall process, from receiving a sample to generating the final report, follows a structured workflow to ensure accuracy and reproducibility.

Caption: Workflow for GC-MS analysis of reaction products.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and specific approach for the analysis of N-Benzyl-o-phenetidine and its process-related impurities. The method is suitable for in-process control during synthesis and for final product quality assessment in research and development settings. The clear chromatographic separation and characteristic mass fragmentation patterns allow for unambiguous identification and accurate quantification of the target analyte and related substances.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. benchchem.com [benchchem.com]

- 5. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-Benzyl-o-phenetidine | C15H17NO | CID 563482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Performance Liquid Chromatography for Purity Assessment of N-Benzyl-o-phenetidine

Introduction

N-Benzyl-o-phenetidine is an organic compound with applications in chemical synthesis and pharmaceutical research. Ensuring the purity of this compound is critical for its use in subsequent applications, particularly in drug development where impurities can affect the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of N-Benzyl-o-phenetidine and detecting any related substances or degradation products.

This application note describes a reverse-phase HPLC (RP-HPLC) method for the purity assessment of N-Benzyl-o-phenetidine. The method is designed to be simple, accurate, and robust, suitable for routine quality control analysis.

Principle of the Method

The method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of N-Benzyl-o-phenetidine and its potential impurities between the nonpolar stationary phase and the more polar mobile phase. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. Detection is performed using a UV-Vis detector, as the aromatic rings in N-Benzyl-o-phenetidine allow for strong absorbance in the ultraviolet region.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-